molecular formula C10H9ClO2 B12120496 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde

6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde

Cat. No.: B12120496
M. Wt: 196.63 g/mol
InChI Key: HEAXCWYVYYFXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde is an organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used as core structures in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired benzopyran structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzopyran core can interact with various biological receptors, modulating their function .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential biological activity. The presence of the chlorine atom also influences its chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C10H9ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4-5,7H,3,6H2

InChI Key

HEAXCWYVYYFXGD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)C=O

Origin of Product

United States

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